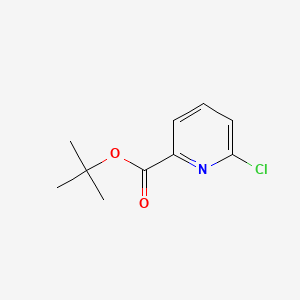

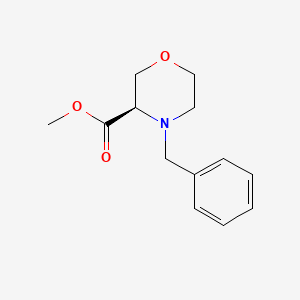

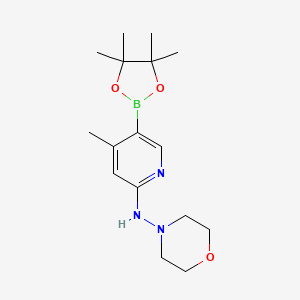

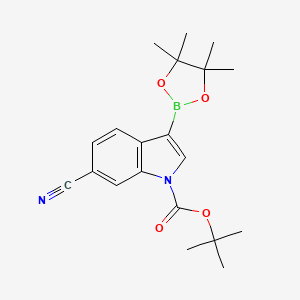

(R)-methyl 4-benzylmorpholine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-Methyl 4-benzylmorpholine-3-carboxylate, or (R)-MBM-3-C, is an important organic compound with a wide range of applications in scientific research and laboratory experiments. This compound is used as a chiral building block and as a reagent in synthetic organic chemistry. It is a versatile molecule that can be used to synthesize a variety of compounds and has been used in the synthesis of complex molecules such as peptides, polymers, and drugs. Furthermore, (R)-MBM-3-C has been studied for its potential biochemical and physiological effects on living organisms.

Applications De Recherche Scientifique

Enantioselective Synthesis and Pharmaceutical Applications

- Enantioselective Synthesis for Reboxetine Analogs : The compound has been utilized in enantioselective syntheses, notably in the preparation of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids via enzyme-catalyzed kinetic resolution. This method has been applied to the efficient and stereoselective synthesis of reboxetine analogs, which are significant for their antidepressant activity (Fish et al., 2009).

Catalytic Methods and Material Synthesis

- Phase-Transfer Catalysis for Chiral Backbone Synthesis : Another study highlights its role in asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate using phase-transfer catalysts. This process is beneficial for creating biologically active compounds containing a chiral 3-benzylpiperidine backbone, demonstrating the compound's utility in medicinal chemistry (Wang et al., 2018).

Advanced Synthetic Applications

- Building Blocks for Bioactive Compounds : The synthesis of alkyl N-(4-nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates via rhodium(II) acetate catalyzed carbene insertion has been reported. These products represent versatile building blocks for developing pharmaceuticals, showcasing the compound's relevance in creating complex molecular architectures (Trstenjak, Ilaš, & Kikelj, 2013).

Chemical Transformations and Reactivity

- Palladium-Catalyzed Functionalizations : Research on palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids, utilizing preformed sodium carboxylates, opens up new avenues for functionalizing (R)-methyl 4-benzylmorpholine-3-carboxylate derivatives. This method enables the direct modification of the compound, further extending its utility in synthetic organic chemistry (Giri et al., 2007).

Propriétés

IUPAC Name |

methyl (3R)-4-benzylmorpholine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-16-13(15)12-10-17-8-7-14(12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVELAJKOOJJTME-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCCN1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1COCCN1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654029 |

Source

|

| Record name | Methyl (3R)-4-benzylmorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-methyl 4-benzylmorpholine-3-carboxylate | |

CAS RN |

1235134-83-4 |

Source

|

| Record name | Methyl (3R)-4-benzylmorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B577435.png)

![oxalic acid;(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine](/img/structure/B577449.png)